

Application Note: Synthesis of L-Proline Dithiocarbamate Potassium Salt (L-Pro-DTC-K)

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Compound of Interest

Compound Name: *Prolinedithiocarbamate*

CAS No.: *135467-92-4*

Cat. No.: *B165894*

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Abstract & Utility

This Application Note details the synthesis of L-proline dithiocarbamate potassium salt (L-Pro-DTC-K). Dithiocarbamates derived from the chiral pool (amino acids) are high-value intermediates in drug development, serving as privileged ligands for metal-based pharmaceuticals (e.g., copper or zinc complexes for anticancer applications) and as precursors for radical polymerization control agents (RAFT).

The protocol utilizes a nucleophilic addition of L-proline to carbon disulfide (

) in a basic methanolic medium. Unlike generic protocols, this guide emphasizes thermal control and moisture management to prevent the formation of thiuram disulfide byproducts and to handle the hygroscopic nature of the final salt.

Safety Directives (Critical)

WARNING: This protocol involves Carbon Disulfide (

), a neurotoxic, teratogenic, and extremely flammable reagent (Flash Point: -30°C).

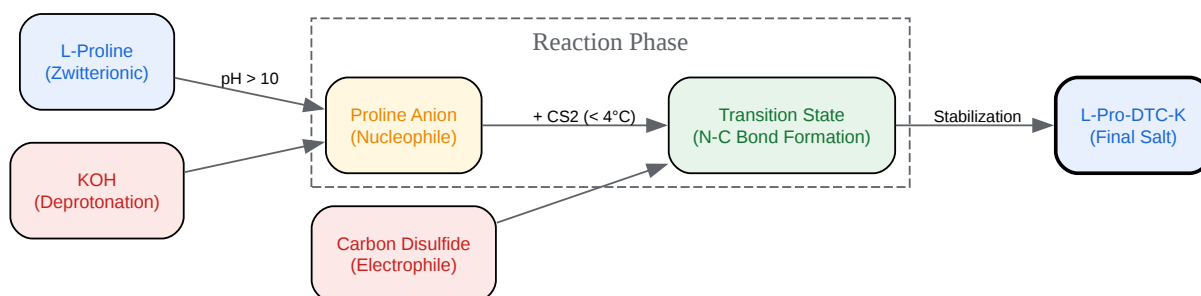
Hazard	Precautionary Measure
Neurotoxicity	attacks the nervous system. All operations must occur in a high-efficiency fume hood. Double-gloving (Nitrile/Laminate) is recommended.
Flammability	has an auto-ignition temperature of $\sim 90^{\circ}\text{C}$. Contact with a hot hotplate surface or steam pipe can ignite it. Use oil baths or Coolant circulation only; never use direct hotplates.
Teratogenicity	Suspected of damaging fertility or the unborn child.[1][2] Strict exposure controls are mandatory.[3]

Reaction Logic & Mechanism

The synthesis relies on the nucleophilic attack of the secondary amine of L-proline onto the electrophilic carbon of

. Potassium hydroxide (KOH) acts as the base to deprotonate the zwitterionic proline and neutralize the formed dithiocarbamic acid, shifting the equilibrium toward the stable salt.

chemical-logic-diagram



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Caption: Mechanistic pathway for the formation of L-Pro-DTC-K via base-mediated nucleophilic addition.

Materials & Equipment

Reagents

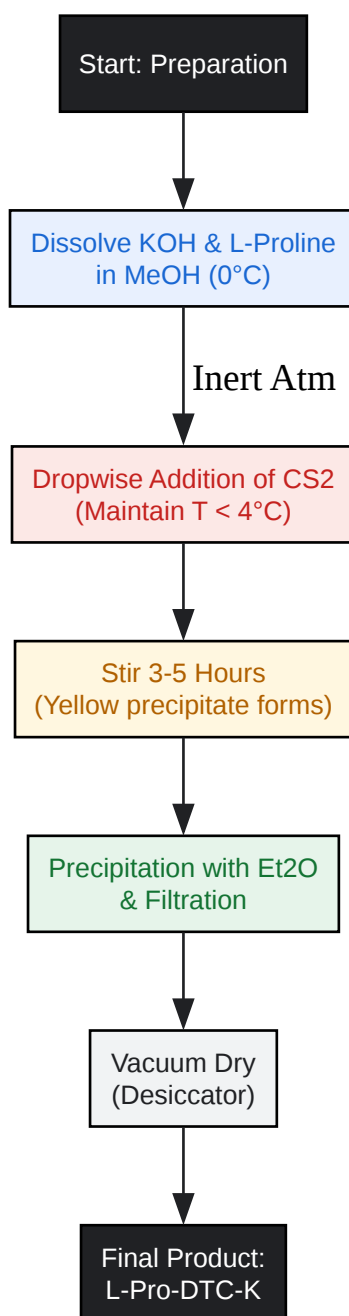
Reagent	Purity	Role	Notes
L-Proline	>99%	Substrate	Natural chiral backbone.[4]
Carbon Disulfide ()	>99.9%	Electrophile	Handle with extreme care.
Potassium Hydroxide (KOH)	>85% pellets	Base	Stoichiometric limiting reagent.
Methanol (MeOH)	Anhydrous	Solvent	Ensures solubility of KOH and Proline.
Diethyl Ether	ACS Grade	Precipitant	Used for workup/washing.

Equipment

- Reactor: 250 mL 3-neck round-bottom flask (RBF).
- Temperature Control: Ice/Salt bath (-5°C to 0°C) and internal thermometer.
- Agitation: Magnetic stirrer with Teflon-coated bar.
- Atmosphere: Nitrogen () or Argon balloon/line (essential to prevent oxidation).
- Filtration: Schlenk frit or Buchner funnel with vacuum trap.

Experimental Protocol

experimental-workflow



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Caption: Step-by-step experimental workflow for the synthesis and isolation of L-Pro-DTC-K.

Step 1: Preparation of Prolinate Solution

- Equip the 250 mL 3-neck RBF with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

- Charge the flask with L-Proline (1.15 g, 10 mmol).
- Add Methanol (20 mL) and begin stirring.
- Separately, dissolve KOH (0.56 g, 10 mmol) in minimal Methanol (5 mL).
 - Note: Using KOH pellets generates heat; cool this solution before adding to the main flask.
- Add the KOH solution to the Proline suspension. Stir for 15 minutes until a clear, homogeneous solution is obtained (formation of Potassium Prolinate).
- Cool the system to 0–4°C using an ice/salt bath.

Step 2: Introduction of Carbon Disulfide

- Charge the addition funnel with Carbon Disulfide (0.6 mL, ~10 mmol).
 - Stoichiometry Note: A slight excess (1.1 eq) of CS_2 is often used to ensure completion, but 1.0 eq is safer to minimize toxic waste.
- Dropwise Addition: Add the CS_2 slowly over 20–30 minutes.
 - Critical Control: Do not allow the internal temperature to rise above 5°C. Rapid addition causes local overheating and boil-off.
- The solution will turn from colorless to pale yellow/green.

Step 3: Reaction Phase[1]

- Maintain the temperature at 0–4°C for the first hour.
- Allow the reaction to warm slowly to room temperature (RT) over the next 3 hours.
- Total reaction time: 4–5 hours.

- Observation: The product may begin to precipitate as a white or pale yellow solid depending on concentration.

Step 4: Isolation and Purification[5]

- Concentrate the reaction mixture to approximately 50% volume using a rotary evaporator (Water bath < 40°C).
 - Caution: The distillate contains unreacted

• Dispose of as hazardous waste.
- Add Diethyl Ether (50 mL) to the concentrated methanolic solution to force precipitation of the potassium salt.
- Filter the solid rapidly (the product is hygroscopic).
- Wash the filter cake with cold Diethyl Ether (2 x 10 mL) to remove unreacted and organic impurities.
- Drying: Dry the solid under high vacuum in a desiccator over or silica gel for 12 hours.

Yield Expectation: 85–95% (White to pale yellow powder).

Characterization Criteria (Self-Validation)

To validate the synthesis, compare your data against these standard markers.

Technique	Expected Signal	Interpretation
FT-IR	~1450–1480	stretching (Thioureide band).
FT-IR	~950–1000	stretching.
¹ H NMR ()	4.2–4.5 ppm (dd)	Downfield shift of the -proton compared to free proline, indicating DTC formation.
¹³ C NMR	> 200 ppm	Characteristic signal of the carbon. (Distinct from carboxylate at ~175 ppm).[5]
Solubility	Water, Methanol	Highly soluble.
Solubility	Ether, Chloroform	Insoluble.

Troubleshooting & Stability

- Issue: Product is an oil/paste instead of a solid.
 - Cause: Presence of water (from hygroscopic KOH or solvent) or excess methanol.
 - Fix: Triturate the oil with fresh Diethyl Ether or Hexane. Use anhydrous methanol in the next attempt.
- Issue: Low Yield.
 - Cause:
evaporation during addition.
 - Fix: Ensure the reaction temp is strictly < 4°C during addition and the system is closed (under).

- Stability:
 - The potassium salt is hygroscopic. Store in a sealed vial under Argon at 4°C.
 - If exposed to acid, it will revert to L-Proline and release

References

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